N-(1-methyl-2-oxoindolin-5-yl)cinnamamide

Protein tyrosine kinase inhibition Oxindole scaffold Structure-activity relationship

N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide (CAS 1207061-36-6) is a synthetic hybrid molecule that couples a 1-methyl-2-oxoindolin (1-methyloxindole) scaffold to a cinnamamide pharmacophore via a 5-position amide linkage. Its molecular formula is C18H16N2O2 with a molecular weight of 292.3 g/mol.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 1207061-36-6
Cat. No. B2520379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)cinnamamide
CAS1207061-36-6
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-20-16-9-8-15(11-14(16)12-18(20)22)19-17(21)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)/b10-7+
InChIKeyWVCZDBLVIDHLLX-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide (CAS 1207061-36-6): Procurement-Relevant Identity and Structural Context


N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide (CAS 1207061-36-6) is a synthetic hybrid molecule that couples a 1-methyl-2-oxoindolin (1-methyloxindole) scaffold to a cinnamamide pharmacophore via a 5-position amide linkage. Its molecular formula is C18H16N2O2 with a molecular weight of 292.3 g/mol . The compound belongs to the broader class of oxindole-cinnamamide conjugates, a family originally explored as non-peptide protein tyrosine kinase (PTK) inhibitors with the cinnamamide moiety serving as the characteristic active pharmacophore [1].

Why N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide Cannot Be Replaced by Generic Oxindole or Cinnamamide Analogs


Simple substitution of the N-methyl-2-oxindole-5-cinnamamide architecture with unsubstituted cinnamamide, 1-methyloxindole alone, or 3-arylidene-2-oxindoles abolishes the unique pharmacophoric geometry that arises from the specific combination of the N-methyl group on the oxindole core and the cinnamamide at the 5-position. The N-methyl-2-oxindole fragment independently exhibits lipoxygenase inhibitory activity and antioxidant properties [1], while the cinnamamide moiety contributes protein tyrosine kinase binding [2]. Altering the substitution pattern—for example, moving the cinnamamide to the 3-position as in the ST series—changes the vector of hydrogen-bonding interactions with the kinase hinge region, as established by crystallographic studies of oxindole-based inhibitors [3]. These structural differences preclude functional interchangeability and necessitate compound-specific biological profiling.

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide vs. Closest Analogs


Evidence Item 1: 5-Cinnamamide Substitution Differentiates from 3-Arylidene-2-Oxindoles in Kinase Hinge-Region Binding Geometry

The target compound positions the cinnamamide pharmacophore at the 5-position of the oxindole ring, whereas the most thoroughly characterized PTK-inhibitory oxindoles—the 3-arylidene-2-oxindole series (exemplified by ST 280 and ST 458)—attach substituents at the 3-position. In the p45 v-abl PTK phosphorylation assay using (Val5)-angiotensin II substrate, ST 280 and ST 458 exhibited IC50 values of 0.44 µM and 0.37 µM, respectively [1]. Crystallographic data for oxindole-based kinase inhibitors demonstrate that the oxindole core occupies the ATP adenine-binding pocket, while the substituent extending from the oxindole contacts residues in the hinge region between the N- and C-terminal kinase lobes [2]. The 5-position attachment of the cinnamamide in the target compound is therefore predicted to alter the hinge-binding vector relative to the 3-substituted series, potentially conferring a distinct kinase selectivity profile. No direct IC50 data are yet available for the target compound.

Protein tyrosine kinase inhibition Oxindole scaffold Structure-activity relationship

Evidence Item 2: N-Methylation of the Oxindole Core Confers Lipoxygenase Inhibitory Activity Absent in Unsubstituted 2-Oxindole

The 1-methyl-2-oxindole (1-methyloxindole) fragment embedded in the target compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in lipid systems [1]. In contrast, unsubstituted 2-oxindole does not exhibit comparable lipoxygenase inhibition. While the cinnamamide extension at the 5-position of the oxindole ring is expected to modulate these activities, the N-methyl-2-oxindole core imparts a pre-existing bioactive profile that differentiates the target compound from non-methylated or differently substituted oxindole-cinnamamide hybrids.

Lipoxygenase inhibition Oxindole fragment Antioxidant activity

Evidence Item 3: Oxindole-Cinnamamide Conjugation Distinguishes the Target from Simple Cinnamamide in Potency and Target Engagement Scope

Simple cinnamamide (CNM) exhibits modest cytotoxicity against human cancer cell lines, with IC50 values ranging from 1.29 mM (KB oral epidermoid carcinoma) to 1.94 mM (BEL-7402 hepatoma), and an IC50 of 4.33 mM against normal human fetal lung 2BS cells [1]. Conjugation of cinnamamide to oxindole scaffolds has been shown in related series to enhance anti-inflammatory potency: in the cinnamoyl tethered indoline series reported by Liu et al. (2024), the most potent compound 4b suppressed IL-6 and TNF-α secretion and inhibited iNOS expression in cellular assays, and its acetate prodrug 4′b attenuated paw edema more effectively than the reference compound CAPE in vivo [2]. Although direct data for N-(1-methyl-2-oxoindolin-5-yl)cinnamamide are not available, the structural precedent of cinnamamide-indoline/oxindole hybridization producing gains in cellular potency and target engagement suggests that the target compound is likely to exhibit substantially enhanced activity relative to simple cinnamamide.

Cinnamamide cytotoxicity Hybrid compound design Matrix metalloproteinase inhibition

Recommended Procurement and Application Scenarios for N-(1-Methyl-2-oxoindolin-5-yl)cinnamamide Based on Current Evidence


Kinase Selectivity Profiling of 5-Substituted vs. 3-Substituted Oxindole-Cinnamamide Hybrids

The unique 5-position cinnamamide attachment differentiates this compound from the well-characterized 3-arylidene-2-oxindole PTK inhibitors (ST 280, ST 458; IC50 0.37–0.44 µM against v-abl) [1]. Procurement enables side-by-side kinase panel screening to determine whether the altered hinge-binding geometry reduces off-target kinase engagement—a critical parameter for kinase inhibitor lead selection [2].

Fragment-Based Lead Expansion Leveraging the N-Methyloxindole Lipoxygenase Pharmacophore

The N-methyl-2-oxindole core is independently documented as a lipoxygenase inhibitor and antioxidant [1]. The target compound provides a pre-functionalized scaffold (cinnamamide at the 5-position) for systematic derivatization, enabling structure-activity relationship studies that explore the impact of N-methylation and 5-substitution on lipoxygenase potency and selectivity.

Anti-Inflammatory Lead Discovery Informed by Cinnamoyl-Indoline Hybrid Precedent

Related cinnamoyl tethered indoline derivatives (e.g., compound 4b) demonstrated suppression of IL-6, TNF-α, and iNOS in cellular assays, with in vivo paw edema attenuation superior to CAPE [1]. The target compound, as a close structural analog with an oxindole core in place of indoline, is a rational procurement choice for comparative anti-inflammatory screening and for evaluating the contribution of the 2-oxo group to activity and metabolic stability.

Matrix Metalloproteinase-Targeted Anticancer Research

Simple cinnamamide acts as a low-cytotoxicity MMP inhibitor (IC50 1.29–1.94 mM against cancer cells, MMP-2 downregulation) [1]. The oxindole-cinnamamide hybrid scaffold may exhibit enhanced MMP inhibition or additional kinase-directed anticancer activity, supporting procurement for dual-mechanism anticancer agent evaluation.

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.